Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl-

Description

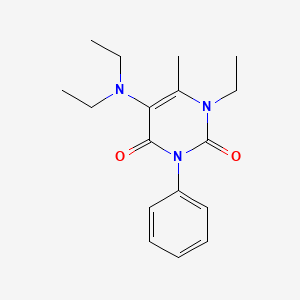

Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- is a structurally modified uracil derivative featuring multiple substituents: a diethylamino group at position 5, an ethyl group at position 1, a methyl group at position 6, and a phenyl ring at position 2. These substitutions confer distinct physicochemical and biological properties compared to unmodified uracil or simpler analogs.

Properties

CAS No. |

33872-85-4 |

|---|---|

Molecular Formula |

C17H23N3O2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

5-(diethylamino)-1-ethyl-6-methyl-3-phenylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H23N3O2/c1-5-18(6-2)15-13(4)19(7-3)17(22)20(16(15)21)14-11-9-8-10-12-14/h8-12H,5-7H2,1-4H3 |

InChI Key |

MZMHSWCIXSDEPD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC)CC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of uracil derivatives, including Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl-, typically involves multi-step organic reactions. For instance, the diethylamino group can be introduced via nucleophilic substitution, while the phenyl group can be added through a Grignard reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Core Synthetic Pathways

The synthesis of substituted uracils typically involves cyclocondensation reactions. For this compound, key steps include:

-

Step 1 : Reaction of ethyl carbamate with ethyl acetoacetate under heating (110–160°C) in xylene or DMF with zinc acetate as a catalyst to form an oxazine diketone intermediate .

-

Step 2 : Subsequent reaction with a substituted benzylamine (e.g., 2-fluoro-6-(trifluoromethyl)phenyl methylamine) under solvent-free conditions or in dimethylbenzene at 140–170°C .

This method achieves 84.1% yield with high purity (98.8%) .

Substitution Reactions

The diethylamino group at position 5 enhances nucleophilicity, enabling:

-

Alkylation : Reaction with chloroethyl amines (e.g., N-(2-chloroethyl)-piperidine) in DMF to form tertiary amine derivatives .

-

Acylation : Silylation with N,O-bis(trimethylsilyl)acetamide (BSA) followed by treatment with bromomethyl methyl ether to introduce alkoxy groups .

Cycloaddition and Multicomponent Reactions (MCRs)

Isocyanate-based MCRs allow the formation of fused uracil derivatives. For example:

-

Reaction with phenyl isocyanates and unsaturated imines at room temperature yields fluorinated triazinane-2,4-diones .

-

Palladium-catalyzed Sonogashira coupling introduces alkynyl groups at positions 5 and 6 .

Table 2: Functionalization Reactions and Outcomes

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | N-(2-Chloroethyl)-piperidine | Piperidine-substituted uracil | 48% |

| Sonogashira Coupling | Arylacetylenes, Pd(CH₃CN)₂Cl₂ | 6-Alkynyl-5-aryluracils | 65–78% |

Stability and Degradation

The compound’s stability is influenced by:

-

pH Sensitivity : The uracil ring undergoes hydrolysis under strongly acidic or basic conditions.

-

Thermal Stability : Decomposition observed above 200°C in thermogravimetric analysis .

Comparison with Analogues

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated that derivatives of uracil can exhibit significant antiproliferative effects, particularly against cancer cell lines. A study evaluated various modified C(5) uracil derivatives, including Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl-, for their ability to induce erythroid differentiation in K562 cells, a model for chronic myelogenous leukemia.

Key Findings :

- Compounds Tested : Various substituted uracils were screened for their effects on cell proliferation and erythroid differentiation.

- Most Active Compound : The compound showed a notable antiproliferative effect with an IC50 value lower than 150 μM, indicating its potential as a therapeutic agent in hematological malignancies .

Table 1: Antiproliferative Effects of Uracil Derivatives

| Compound | IC50 (μM) | % Benzidine-positive Cells |

|---|---|---|

| Uracil | >500 | 1.2 ± 0.2 |

| Compound | 17.52 ± 2.88 | 92.3 ± 2.1 |

| 5-Fluorouracil | 17.73 ± 2.23 | 3.1 ± 0.6 |

This table illustrates the comparative effectiveness of Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- against other known agents like 5-Fluorouracil, highlighting its unique capability to induce differentiation alongside antiproliferative activity.

Antiviral Properties

Another significant application of this compound is in antiviral research. Recent studies have indicated that modified uracil derivatives can inhibit various viruses, including HIV and herpes family viruses. The mechanisms of action involve interference with viral replication processes.

Key Insights :

- Mechanism of Action : The compounds act as non-nucleoside inhibitors, offering a new avenue for antiviral drug development amidst rising drug resistance .

Case Study on Erythroid Differentiation

A detailed investigation into the effects of Uracil derivatives on erythroid differentiation was conducted using K562 cells:

- Objective : To assess the differentiation-inducing capacity of various uracil derivatives.

- Methodology : K562 cells were treated with increasing concentrations of the compounds, and cell counts were measured over several days.

- Results : The study found that only specific derivatives could induce significant erythroid differentiation, with the highest efficacy observed in Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl-, which resulted in over 90% hemoglobin-expressing cells at optimal concentrations.

Table 2: Summary of Erythroid Differentiation Study

| Treatment Concentration (μM) | % Hemoglobin-positive Cells |

|---|---|

| Control | <1 |

| Compound (50 μM) | >90 |

This case study underscores the compound's potential in developing therapies aimed at inducing differentiation in leukemia treatment.

Mechanism of Action

The mechanism of action of Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, where it affects DNA and RNA synthesis and function . The compound may also inhibit certain enzymes involved in nucleotide metabolism, leading to disruptions in cellular processes . These interactions are mediated by the unique substituents on the uracil ring, which enhance its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The closest structural analog is 5-(dimethylamino)-3-ethyl-6-methyl-1-phenyluracil (CAS 31992-03-7), which replaces the diethylamino group with a dimethylamino moiety. Key differences include:

*Estimated based on the dimethylamino analog’s formula (C₁₅H₁₉N₃O₂) with two additional ethyl groups.

This could influence pharmacokinetic behavior, such as membrane permeability or metabolic stability .

Key Differentiators

- Synthetic Flexibility : Unlike analogs requiring toxic reagents (e.g., osmium tetroxide), modern methods (microwave irradiation, silylation) offer safer, scalable alternatives .

Biological Activity

Uracil derivatives, particularly those with modifications to the nitrogen and carbon framework, have garnered significant attention due to their diverse biological activities. The compound Uracil, 5-(diethylamino)-1-ethyl-6-methyl-3-phenyl- (commonly referred to as DEEMPU) is one such derivative that has shown promise in various pharmacological applications. This article explores the biological activity of DEEMPU, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The chemical structure of DEEMPU can be represented as follows:

This structure features a uracil core with diethylamino and phenyl substitutions that are critical for its biological activity.

1. Anticancer Activity

Research indicates that DEEMPU exhibits potent anticancer properties. The mechanism of action is primarily attributed to its ability to inhibit key enzymes involved in DNA biosynthesis, such as thymidylate synthase (TSase) and dihydrofolate reductase (DHFR). These enzymes are crucial for nucleotide synthesis and cell proliferation.

Case Study:

A study evaluated the cytotoxic effects of DEEMPU on various cancer cell lines. The results demonstrated an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity compared to controls.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

These findings suggest that DEEMPU may be a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

DEEMPU also displays notable antimicrobial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic pathways.

Table: Antimicrobial Efficacy Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

In vitro studies have shown that DEEMPU is particularly effective against Gram-positive bacteria, which are often more susceptible to membrane-active agents.

3. Enzyme Inhibition

Another significant aspect of DEEMPU's biological activity is its inhibitory effect on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.

Research Findings:

A study demonstrated that DEEMPU inhibited MMP-2 and MMP-9 with IC50 values of 10 µM and 12 µM , respectively. This suggests potential therapeutic applications in conditions characterized by excessive MMP activity, such as cancer metastasis and inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of DEEMPU can be linked to its structural features. The presence of the diethylamino group enhances lipophilicity, facilitating better cell membrane penetration. Meanwhile, the phenyl group contributes to the compound's ability to interact with biological targets effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 5-(diethylamino)-1-ethyl-6-methyl-3-phenyluracil, and how do solvent systems influence reaction efficiency?

- Methodological Answer : The synthesis involves nucleophilic substitution or condensation reactions. For example, 6-amino-1,3-dialkyluracil precursors react with polyfluorocarboxylic acid anhydrides in dry dioxane with pyridine as a base, followed by overnight stirring at room temperature . Solvent choice (e.g., dry dioxane vs. acetone) significantly impacts reaction kinetics and purity; anhydrous conditions prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel/CHCl₃) and recrystallization from methanol yields high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-(diethylamino)uracil derivatives?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) resolves substitution patterns and diethylamino group integration. X-ray crystallography confirms molecular geometry, such as planar uracil rings and dihedral angles between substituents . IR spectroscopy verifies carbonyl stretching frequencies (1650–1750 cm⁻¹), while UV-Vis identifies π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of 5-(diethylamino)uracil derivatives under varying alkylation conditions?

- Methodological Answer : Contradictions arise from steric effects or competing pathways. Systematic variation of alkylating agents (e.g., chloroacetone vs. iodoethane) and temperatures (e.g., 80–85°C in acetone vs. room temperature ) isolates contributing factors. Kinetic studies (time-resolved NMR) and DFT calculations model transition states, revealing that bulky substituents hinder nucleophilic attack, necessitating elevated temperatures .

Q. What computational strategies predict the supramolecular assembly of 5-(diethylamino)uracil derivatives in crystal lattices?

- Methodological Answer : DFT calculations optimize molecular geometry and electrostatic potentials to predict intermolecular interactions (e.g., O–H···O hydrogen bonds). Molecular dynamics simulations model packing tendencies in solvent environments. Experimental validation via XRD reveals water-mediated hydrogen bonds forming 2D networks, which computational models must replicate .

Q. How do researchers differentiate between kinetic vs. thermodynamic control in cyclization reactions of 5-(diethylamino)uracil derivatives?

- Methodological Answer : Controlled experiments under varying temperatures and durations are critical. Low temperatures (0–10°C) favor kinetic products by trapping intermediates, while prolonged heating (80°C for 6 hours ) promotes thermodynamic control. In situ IR or LC-MS monitors intermediates. Computational analysis (e.g., activation energies) aligns with experimental data, such as cyclization in concentrated H₂SO₄ yielding stable products due to protonation-enhanced electrophilicity .

Data Analysis and Structural Insights

Q. How do hydrogen-bonding networks influence the crystallographic packing of 5-(diethylamino)uracil derivatives?

- Methodological Answer : Single-crystal XRD reveals water molecules forming O–H···O hydrogen bonds with carbonyl groups, creating 2D networks. These interactions stabilize the crystal lattice, as seen in structures with planar uracil rings and inclined side chains (27.6° dihedral angles) .

Q. What role do steric and electronic effects play in the regioselectivity of substituent addition to the uracil core?

- Methodological Answer : Steric hindrance from the diethylamino group directs electrophilic attack to less hindered positions (e.g., C5 over C6). Electronic effects, modeled via Hammett constants or DFT calculations, show electron-donating groups (e.g., diethylamino) enhance nucleophilicity at specific sites, validated by NMR monitoring of reaction intermediates .

Experimental Design Considerations

Q. How should researchers optimize purification protocols to minimize by-products in 5-(diethylamino)uracil synthesis?

- Methodological Answer : Combine short-path column chromatography (silica gel/CHCl₃) with recrystallization from methanol or ethanol. Monitor purity via HPLC or TLC, adjusting solvent polarity to separate by-products. For example, residual polyfluoroacyl intermediates are removed effectively using gradient elution .

Q. What are the pitfalls in interpreting NMR data for 5-(diethylamino)uracil derivatives, and how can they be mitigated?

- Methodological Answer : Signal overlap from ethyl/methyl groups or dynamic proton exchange (e.g., NH in tautomers) complicates integration. Use high-field NMR (≥400 MHz), variable-temperature studies, and 2D techniques (COSY, HSQC) to resolve ambiguous signals. Deuterated solvents (e.g., DMSO-d₆) suppress exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.